molecular formula C18H21NO2 B5590090 2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B5590090
M. Wt: 283.4 g/mol
InChI Key: FJAHXIJRQSJXNL-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide is an organic compound characterized by the presence of dimethylphenoxy and dimethylphenyl groups attached to an acetamide backbone

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 3,4-dimethylphenol with 3,5-dimethylphenylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide: shares structural similarities with other acetamide derivatives, such as N-phenylacetamide and N-(3,4-dimethylphenyl)acetamide.

    This compound: is unique due to the presence of both dimethylphenoxy and dimethylphenyl groups, which confer distinct chemical and biological properties.

Uniqueness

The combination of dimethylphenoxy and dimethylphenyl groups in this compound makes it a versatile compound with unique reactivity and potential applications. Its distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12-7-13(2)9-16(8-12)19-18(20)11-21-17-6-5-14(3)15(4)10-17/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAHXIJRQSJXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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